N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-fluorophenyl group and a methyl moiety at positions 2 and 4, respectively. The thiazole ring is linked via a methylene bridge to a piperidine-4-carboxamide scaffold, which is further modified with a methylsulfonyl group at the piperidine nitrogen. The compound’s design combines features seen in antiviral and CNS-active agents, including fluorinated aromatic rings and sulfonamide/sulfonyl groups, which are known to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S2/c1-12-16(26-18(21-12)14-5-3-4-6-15(14)19)11-20-17(23)13-7-9-22(10-8-13)27(2,24)25/h3-6,13H,7-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXHKNPMBUZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a synthetic compound, is part of the thiazole derivatives family and has shown promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.5 g/mol . The compound features a thiazole ring, a fluorophenyl group, and a piperidine moiety, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in metabolic processes. Preliminary studies suggest that it may modulate orexin receptors, which are crucial for regulating sleep and energy homeostasis. This modulation presents potential avenues for treating sleep disorders and obesity-related conditions .
Interaction with Receptors
Research indicates that the compound's binding affinity to orexin receptors can be influenced by structural modifications in the thiazole moiety. These interactions are essential for understanding how the compound exerts its biological effects .
Antitumor Activity
Thiazole derivatives have been widely studied for their anticancer properties. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, structural analogs have shown IC50 values in the range of 1.61 to 1.98 µg/mL against specific tumor cells . The presence of electron-donating groups in the phenyl ring appears to enhance antitumor activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Various cancer lines |
| Compound 10 | 1.98 ± 1.22 | Various cancer lines |
Anticonvulsant Activity
Certain thiazole derivatives have also exhibited anticonvulsant effects. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly affect anticonvulsant properties, suggesting that this compound might possess similar potential .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Orexin Receptor Modulation : A study highlighted the role of thiazole derivatives in modulating orexin receptors, suggesting that this compound could be effective in managing sleep disorders .
- Cytotoxicity Studies : Research on structurally similar compounds revealed that modifications in the thiazole structure led to varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug development .
- Pharmacokinetics : Ongoing investigations into the pharmacokinetic properties of this compound are crucial for establishing its therapeutic viability, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole/Thiadiazole Derivatives
Compound A : N-(2-Fluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide ()
- Structural Similarities : Shares the 2-fluorophenyl group and piperidine-carboxamide backbone.
- Key Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core, which may alter electronic properties and hydrogen-bonding capacity. The absence of a methylsulfonyl group could reduce solubility or target selectivity compared to the target compound.
Piperidine-Based Propanamides
Compound D : N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ()
- Structural Similarities : Features a piperidine ring and 2-fluorophenyl group.
- Key Differences : Uses a propanamide linker instead of carboxamide and introduces a phenylethyl substituent on piperidine. These modifications are typical in opioid receptor ligands, suggesting divergent therapeutic targets compared to the sulfonyl-containing target compound .
Antiviral Piperidine-Carboxamides
Compound E : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()
- Structural Similarities : Shares the piperidine-carboxamide core and fluorinated aromatic ring.
- Key Differences : Lacks the thiazole ring and methylsulfonyl group, instead incorporating a naphthalene moiety. This compound’s reported activity against SARS-CoV-2 underscores the importance of hydrophobic substituents (e.g., naphthalene) in viral protease inhibition .
Comparative Data Table
Key Research Findings and Implications
Role of Fluorine : The 2-fluorophenyl group in the target compound and analogs (Compounds A, D, E) enhances binding through hydrophobic and electrostatic interactions, a common strategy in drug design .
Impact of Heterocycles : Thiazole (target compound) vs. indazole (AB-FUBINACA) vs. thiadiazole (Compound A) cores dictate target selectivity. Thiazoles are often associated with kinase inhibition, while indazoles favor CNS targets .
Sulfonyl vs. Sulfonamide Groups : The methylsulfonyl group in the target compound may improve metabolic stability compared to sulfonamide-containing analogs (e.g., 5-Bromo-4-fluoro-2-methylbenzenesulfonamide in ), which are prone to enzymatic degradation .
Therapeutic Potential: Structural parallels to SARS-CoV-2 inhibitors () suggest the target compound could be optimized for antiviral activity by introducing hydrophobic moieties (e.g., naphthalene).
Q & A
Q. What are the established synthetic routes for N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step processes starting with the condensation of a substituted thiazole intermediate (e.g., 2-(2-fluorophenyl)-4-methylthiazole) with a piperidine-4-carboxamide derivative. Key steps include:
- Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions, as seen in analogous thiazole syntheses .
- Piperidine Sulfonylation : Reaction of piperidine-4-carboxylic acid with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Coupling Reactions : Amide bond formation between the thiazole and piperidine moieties using coupling agents like HATU or EDCI . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the molecular conformation of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds), as demonstrated in related fluorophenyl-thiazole derivatives .
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine coupling patterns in F NMR) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z calculated for CHFNOS: 412.14) .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying reaction conditions?
Methodological Answer: Systematic optimization strategies include:
- Design of Experiments (DoE) : Screening parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh) for cross-coupling steps) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield in analogous thiazole-piperidine couplings .
- In-line Analytics : Use of HPLC-MS to monitor intermediate formation and adjust stoichiometry dynamically .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer: Contradictions arise from assay-specific variables, which can be mitigated by:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for kinase inhibition studies) and control compounds (e.g., staurosporine for cytotoxicity baselines) .
- Dose-Response Repetition : Triplicate measurements across ≥3 independent experiments to account for biological variability .
- Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays to rule off-target effects .
Q. What structural modifications enhance target selectivity in related compounds?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Fluorine Substitution : The 2-fluorophenyl group on the thiazole improves metabolic stability and π-stacking with hydrophobic kinase pockets (e.g., p38 MAPK) .
- Sulfonamide vs. Carboxamide : Replacing the methylsulfonyl group with a bulkier tert-butylsulfonyl increases selectivity for PI3Kδ over PI3Kγ by 10-fold .
- Piperidine Ring Modifications : Introducing a spirocyclic piperidine (e.g., 2,2,6,6-tetramethyl) reduces hERG channel liability, as shown in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
